molecular formula C22H26N4O2S B12493980 2-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

2-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12493980
M. Wt: 410.5 g/mol
InChI Key: DZUIUBRCJABAHQ-UHFFFAOYSA-N
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Description

1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiourea group, a piperazine ring, and a benzoyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoyl chloride, 4-(4-propanoylpiperazin-1-yl)aniline, and thiourea.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the benzoyl chloride with the piperazine derivative, followed by the addition of thiourea to form the final product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Scientific Research Applications

1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. These interactions can result in the inhibition or activation of specific biochemical pathways.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes. Its effects on these pathways can lead to various biological outcomes, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA can be compared with other similar compounds:

    Similar Compounds: Compounds such as N-(2-methylbenzoyl)-N’-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea and N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-N’-(2-thienylcarbonyl)thiourea share structural similarities with the target compound.

    Uniqueness: The unique combination of the benzoyl, piperazine, and thiourea groups in 1-(2-METHYLBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA contributes to its distinct chemical and biological properties. These features differentiate it from other similar compounds and highlight its potential for various applications.

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

2-methyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H26N4O2S/c1-3-20(27)26-14-12-25(13-15-26)18-10-8-17(9-11-18)23-22(29)24-21(28)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H2,23,24,28,29)

InChI Key

DZUIUBRCJABAHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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